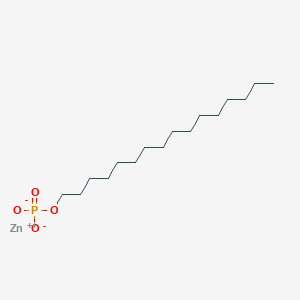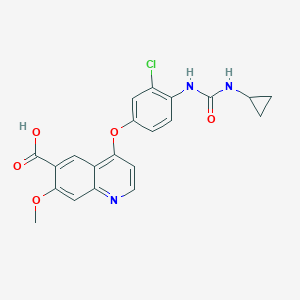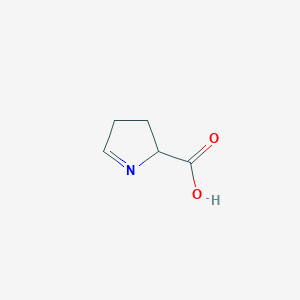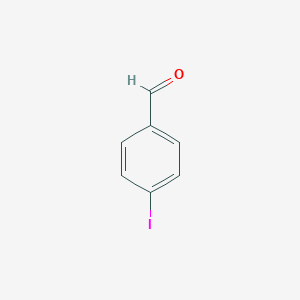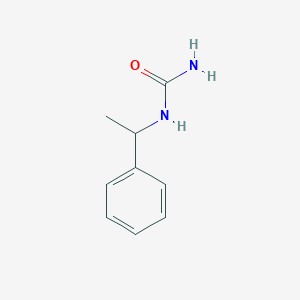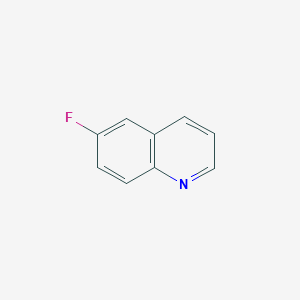
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique structure and properties that make it useful for a variety of purposes, including in the field of biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- involves its ability to interact with ROS and undergo a photo-induced electron transfer (PET) process. This results in the production of a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy. The unique properties of this compound make it a highly sensitive and specific probe for the detection of ROS in biological systems.
Biochemische Und Physiologische Effekte
Studies have shown that 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- does not have any significant biochemical or physiological effects on cells or tissues. This makes it an ideal probe for the detection of ROS, as it does not interfere with the normal functioning of biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- in lab experiments is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying a variety of physiological processes and diseases. However, the use of this compound is limited by its relatively high cost and the need for specialized equipment for fluorescence detection.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl-. One area of interest is the development of new derivatives of this compound with improved properties for ROS detection. Another potential direction is the use of this compound in vivo, for the detection of ROS in living organisms. Finally, there is also potential for the use of this compound in the development of new therapies for diseases that involve ROS-mediated damage.
Synthesemethoden
The synthesis of 1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- involves the reaction of 2,3,5-triphenylcyclopentadienone with Lawesson's reagent. This reaction results in the formation of the trithiapentalene ring system. The synthesis of this compound has been extensively studied and optimized, and it is now possible to produce it in high yields and purity.
Wissenschaftliche Forschungsanwendungen
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding a variety of physiological processes and diseases.
Eigenschaften
CAS-Nummer |
16094-76-1 |
|---|---|
Produktname |
1,6,6aIVS-Trithiapentalene, 2,3,5-triphenyl- |
Molekularformel |
C23H16S3 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
3,4,7-triphenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C23H16S3/c1-4-10-17(11-5-1)20-16-21-22(18-12-6-2-7-13-18)23(25-26(21)24-20)19-14-8-3-9-15-19/h1-16H |
InChI-Schlüssel |
LEKKUXBSJQYDRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
2,3,5-Triphenyl[1,2]dithiolo[1,5-b][1,2]dithiole-7-SIV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



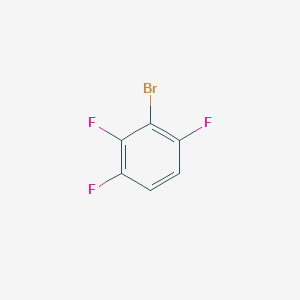
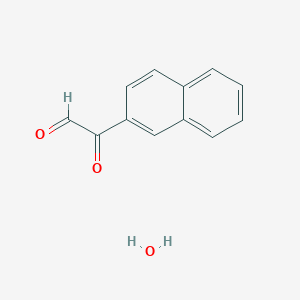
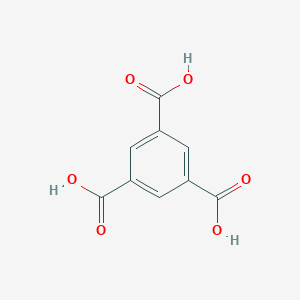
![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)
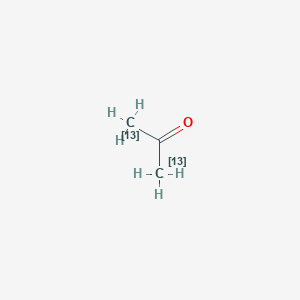
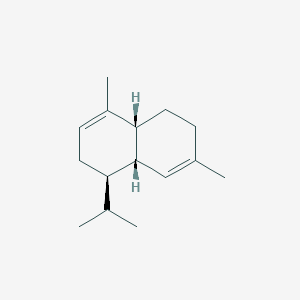
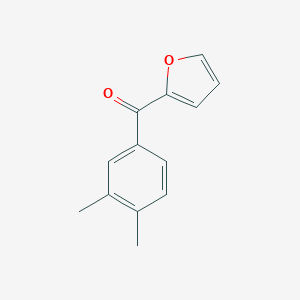
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)
